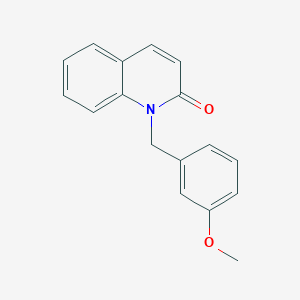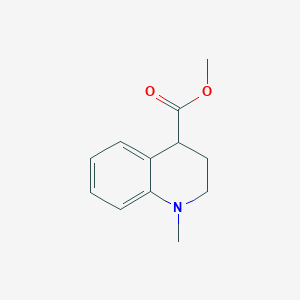
Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate: is a chemical compound belonging to the class of tetrahydroquinolines. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
化学反应分析
Types of Reactions: Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Halides, amines, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
科学研究应用
Chemistry: Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential neuroprotective effects. It has been shown to protect against neurodegenerative conditions by scavenging free radicals and inhibiting excitotoxicity .
Medicine: This compound is being investigated for its potential use in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. Its ability to inhibit monoamine oxidase and reduce oxidative stress makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used as a precursor in the synthesis of agrochemicals and other fine chemicals .
作用机制
The mechanism of action of methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate involves several pathways:
Neuroprotection: The compound exerts its neuroprotective effects by scavenging free radicals and inhibiting the release of excitatory amino acids.
Monoamine Oxidase Inhibition: It acts as a reversible inhibitor of monoamine oxidase, which helps in reducing oxidative stress and preventing neurodegeneration.
Glutamate Antagonism: The compound also antagonizes the glutamatergic system, reducing excitotoxicity and protecting neurons.
相似化合物的比较
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares similar neuroprotective properties but differs in its specific molecular targets and pathways.
6-Methyl-1,2,3,4-tetrahydroquinoline: Another similar compound used as a pharmaceutical intermediate, but with different biological activities.
Uniqueness: Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its specific combination of neuroprotective mechanisms, including free radical scavenging, monoamine oxidase inhibition, and glutamate antagonism.
属性
IUPAC Name |
methyl 1-methyl-3,4-dihydro-2H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13/h3-6,10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPCJJNHYKJTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2643908.png)
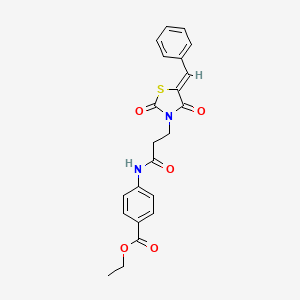
![8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![N-phenyl-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2643911.png)
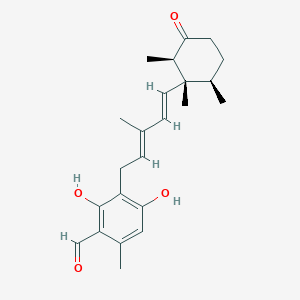
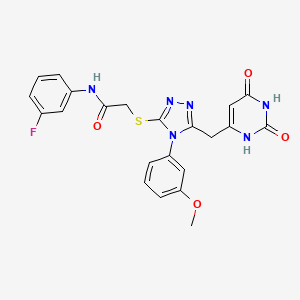
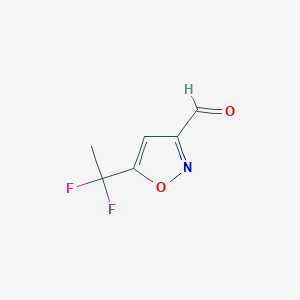
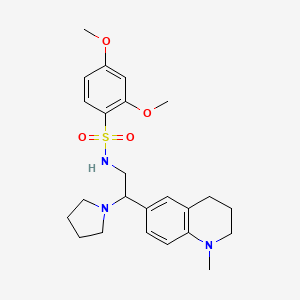

![6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile](/img/structure/B2643923.png)
![(E)-3-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643925.png)
![Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2643926.png)
